N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of an indane moiety fused with a piperazine ring, which is further connected to an acetamide group. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide dihydrochloride typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indane precursor.
Attachment of the Acetamide Group: The final step involves the acylation of the piperazine-indane intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of indanone or indanoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The indane and piperazine moieties may contribute to binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide
- 2,3-Dihydro-1H-inden-2-yl (methyl)amine hydrochloride
- 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride
Uniqueness
N-(2,3-Dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide dihydrochloride is unique due to its specific combination of the indane and piperazine structures, which may confer distinct pharmacological properties compared to other similar compounds. This uniqueness can be attributed to the specific spatial arrangement and electronic properties of the functional groups within the molecule.
Properties
CAS No. |
1257854-86-6 |
---|---|
Molecular Formula |
C15H22ClN3O |
Molecular Weight |
295.81 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-piperazin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c19-15(11-18-7-5-16-6-8-18)17-14-9-12-3-1-2-4-13(12)10-14;/h1-4,14,16H,5-11H2,(H,17,19);1H |
InChI Key |
FPJJVAOCFPLOAB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC(=O)NC2CC3=CC=CC=C3C2.Cl.Cl |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2CC3=CC=CC=C3C2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.